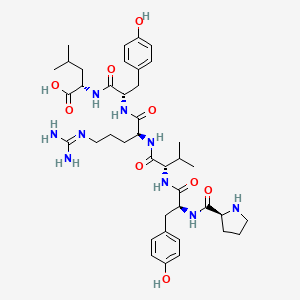
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene is a polycyclic hydrocarbon with the molecular formula C₁₄H₁₈ It is a saturated derivative of anthracene, where the aromatic rings are fully hydrogenated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene can be synthesized through several methods. One common approach involves the hydrogenation of anthracene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The reaction typically proceeds as follows: [ \text{C}{14}\text{H}{10} + 4\text{H}2 \rightarrow \text{C}{14}\text{H}_{18} ]
Industrial Production Methods
In an industrial setting, the hydrogenation process is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene exerts its effects depends on its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5,6,7,8-Octahydroanthracene: A similar compound with a fully hydrogenated anthracene structure.
1,2,3,4,5,6,7,8-Octahydro-1,4-methanoanthracene: Another derivative with a similar structure but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-1,4-ethanoanthracene is unique due to its specific hydrogenation pattern and the presence of the ethano bridge, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
928779-25-3 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),3,9-triene |
InChI |
InChI=1S/C16H20/c1-2-4-14-10-16-12-7-5-11(6-8-12)15(16)9-13(14)3-1/h9-12H,1-8H2 |
InChI-Schlüssel |
YYPIIRSUSNLTOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC3=C(C=C2C1)C4CCC3CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
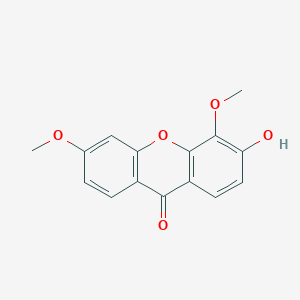
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
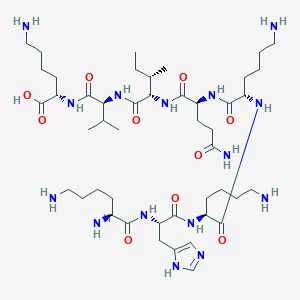
![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
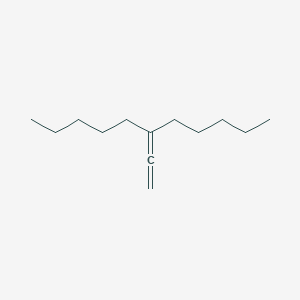
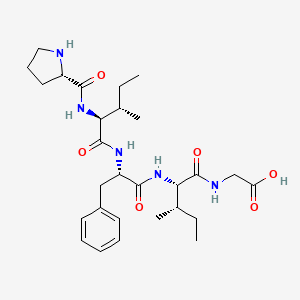
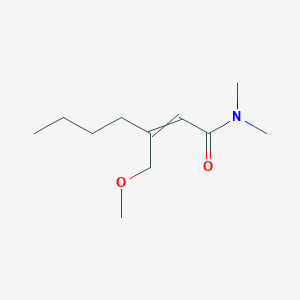


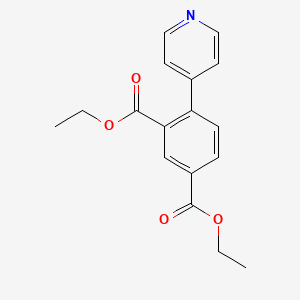
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)
